An Inquiry into the Physicochemical Profile of 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one (CAS 1803586-28-8)
For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide addresses the currently available physical and chemical properties of the chemical entity identified by CAS number 18...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the currently available physical and chemical properties of the chemical entity identified by CAS number 1803586-28-8, also known as 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one. Despite a comprehensive search of scientific literature and chemical databases, it is apparent that detailed experimental data for this specific compound is largely absent from public-facing resources. This guide, therefore, serves to consolidate the known information and highlight the significant knowledge gaps regarding this molecule. The content herein is intended to provide a foundational understanding for researchers and drug development professionals who may encounter this compound, while also underscoring the necessity for primary research to fully characterize its properties and potential applications.
Chemical Identity and Basic Properties
The compound with CAS number 1803586-28-8 is a spiro compound featuring an indene core linked to an oxane ring.
Property
Value
Source
CAS Number
1803586-28-8
N/A
IUPAC Name
spiro[3H-indene-2,4'-oxane]-1-one
N/A
Alternate Name
1,3-Dihydrospiro[indene-2,4'-oxane]-3-one
N/A
Molecular Formula
C₁₃H₁₄O₂
N/A
Molecular Weight
202.25 g/mol
N/A
Appearance
Powder
N/A
Calculated LogP
1.308
N/A
Physicochemical Data: A Call for Experimental Characterization
A thorough investigation for experimentally determined physicochemical properties of 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one reveals a significant deficit of information. Key experimental data, crucial for any laboratory work or computational modeling, remain unpublished.
Property
Value
Remarks
Melting Point
Data not available
Requires experimental determination.
Boiling Point
Data not available
Requires experimental determination.
Density
Data not available
Requires experimental determination.
Solubility
Soluble in organic solvents such as ethanol and dichloromethane.
No quantitative data (e.g., mg/mL) is available. Solubility in aqueous media is unknown and would be a critical parameter for biological studies.
The absence of this fundamental data necessitates that any researcher interested in this compound would need to perform these characterizations as a first step.
Synthesis and Chemical Reactivity
Synthetic Approaches to Related Spiro[indene] Scaffolds
While a specific, detailed synthetic protocol for CAS 1803586-28-8 has not been identified in the surveyed literature, the synthesis of related spiro[indene] structures is well-documented. These methodologies provide a likely starting point for the preparation of this compound. Common strategies include:
Multi-component Reactions: Three-component reactions involving triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione have been used to create functionalized spiro[cyclopentane-1,2′-indene] systems.[1]
Knoevenagel Condensation followed by Cyclopropanation: The Knoevenagel condensation of an appropriate aldehyde with 1,3-indanedione, followed by a Corey-Chaykovsky cyclopropanation, is a known route to spiro[cyclopropane-1,2′-indene] derivatives.[2]
1,3-Dipolar Cycloaddition: The reaction of 2-arylidene-indan-1,3-diones with azomethine ylides generated in situ is a powerful method for constructing dispiro[indane-2,3'-pyrrolidine] systems.[3]
A plausible synthetic route to 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one could potentially involve a variation of these established methods, likely starting from 1,3-indanedione or a suitable derivative.
Predicted Chemical Reactivity
The chemical reactivity of 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one is expected to be dictated by the ketone functional group within the indene moiety. This carbonyl group is susceptible to nucleophilic attack, which could be a key step in the mechanism of action if this compound were to have biological activity.
Biological Activity and Mechanism of Action: An Unexplored Frontier
There is currently no publicly available information on the biological activity or mechanism of action of CAS 1803586-28-8.
While the broader class of indane-1,3-dione derivatives has been investigated for a range of biological activities, including anticancer and anti-inflammatory properties, it is crucial to emphasize that these are properties of related but distinct molecules.[3][4] Extrapolation of these activities to 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one would be purely speculative without direct experimental evidence.
For drug development professionals, this compound represents a completely uncharted territory. Any investigation into its therapeutic potential would require a comprehensive screening program, starting with primary in vitro assays against a diverse panel of biological targets.
Analytical Characterization
No published analytical data, such as Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, or Mass Spectrometry (MS) data, for CAS 1803586-28-8 could be located. The characterization of this compound would necessitate a full suite of modern analytical techniques to confirm its structure and purity.
Safety and Handling
Future Directions and Conclusion
The current state of knowledge regarding 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one (CAS 1803586-28-8) is rudimentary. While its basic chemical identity is established, a significant void exists in the scientific literature concerning its physical properties, a detailed synthetic protocol, and, most importantly, its biological activity.
This guide serves as a summary of the limited available information and a call to the scientific community for the necessary research to be conducted. The spiro[indene] scaffold is a recurring motif in biologically active molecules, and a full characterization of this particular compound is warranted to determine if it holds any potential for future research and development.
For any researchers embarking on the study of this compound, the following workflow is recommended:
A Technical Guide to the Nomenclature and Synonyms of Spiro[indene-2,4'-tetrahydropyran]-3-one and Related Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the systematic nomenclature of the spiro compound spiro[indene-2,4'-tetrahydropyran]-3-one. While this specif...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the systematic nomenclature of the spiro compound spiro[indene-2,4'-tetrahydropyran]-3-one. While this specific chemical entity is not widely documented in major chemical databases under this exact name, this guide will serve as a comprehensive technical resource for understanding its structure, the principles of its naming according to the International Union of Pure and Applied Chemistry (IUPAC), and the common synonyms that may be encountered for structurally related compounds. This foundational knowledge is critical for accurate communication, literature searching, and patent filing in the fields of chemical research and drug development.
Deconstructing the Name: Understanding the Core Structure
The name spiro[indene-2,4'-tetrahydropyran]-3-one describes a complex organic molecule with a spirocyclic framework. A spiro compound is characterized by two or more rings sharing a single common atom.[1] Let's break down the provided name to understand the intended molecular architecture:
spiro : This prefix indicates the presence of a spiro junction, where two rings are connected through a single shared atom.[2]
[indene-2,4'-tetrahydropyran] : This part, enclosed in square brackets, identifies the two ring systems that are joined at the spiro atom.
Indene : The first ring system is indene, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.
Tetrahydropyran : The second ring system is tetrahydropyran, a six-membered saturated heterocyclic ring containing one oxygen atom.
-2,4' : These numbers, known as locants, specify the atoms in each ring system that are connected at the spiro junction. The unprimed number '2' refers to the 2-position of the indene ring, while the primed number '4'' refers to the 4-position of the tetrahydropyran ring.
-3-one : This suffix indicates the presence of a ketone functional group (a carbonyl group, C=O) at the 3-position of the indene ring system.
Based on this deconstruction, the name describes a molecule where the 2-position of an indene ring is the spiro atom, connected to the 4-position of a tetrahydropyran ring, with a ketone group at the 3-position of the indene moiety.
Systematic IUPAC Nomenclature: A Foundational Framework
The naming of complex spiro compounds, especially those involving polycyclic systems, follows a specific set of rules established by IUPAC to ensure clarity and uniqueness.[3][4] For a compound like spiro[indene-2,4'-tetrahydropyran]-3-one, the systematic naming process is as follows:
Identifying the Parent Ring Systems : The two parent ring systems are indene and tetrahydropyran.
Order of Citation : When naming spiro compounds with different ring systems, the components are cited alphabetically within the brackets. In this case, "indene" comes before "tetrahydropyran".
Locants of the Spiro Junction : The positions of the spiro atom in each ring are indicated by locants placed before the respective parent ring name, separated by a comma. The numbering of the second ring system is distinguished by primes. Thus, the spiro junction is denoted as [indene-2,4'-tetrahydropyran].
Numbering the Spiro System : The numbering of the entire spirocyclic system retains the established numbering of the individual parent rings. The atoms of the second-named ring system are indicated with primed numbers.
Indicating Functional Groups : Suffixes for principal functional groups, such as "-one" for a ketone, are appended to the end of the name, with a locant indicating their position on the parent ring system.
Following these principles, the name spiro[indene-2,4'-tetrahydropyran]-3-one is a systematically constructed name. However, variations in the saturation level of the indene ring can lead to different, more precise names. For instance, if the indene ring is partially saturated, this would be indicated in the name (e.g., dihydroindene or indane).
A more precise IUPAC name would specify the position of the hydrogen atom on the indene ring to avoid ambiguity. For example, if the saturation is at the 1-position, a more descriptive name might be 1H-spiro[indene-2,4'-tetrahydropyran]-3-one .
Visualization of the Chemical Structure and Numbering
To provide a clear visual representation of the molecule and the numbering scheme according to IUPAC rules, the following diagram is provided.
Caption: Structure and IUPAC numbering of spiro[indene-2,4'-tetrahydropyran]-3-one.
Synonyms and Related Compound Identifiers
While spiro[indene-2,4'-tetrahydropyran]-3-one itself is not readily found, the nomenclature of similar, documented spiro[indene-heterocycle] compounds provides insight into potential synonyms. Variations often arise from:
Different levels of saturation : The indene moiety can be fully unsaturated (indene), partially saturated (e.g., dihydroindene), or fully saturated (indane).
Alternative numbering : Depending on the parent ring and substituents, the numbering might be represented differently in older or non-systematic literature.
Inclusion of stereochemistry : For chiral centers, R/S descriptors would be included in the name.
The following table summarizes the nomenclature and database identifiers for some related spiro-indene compounds found in PubChem, which serve as valuable reference points.
Data sourced from PubChem and other chemical supplier databases.[5][6][7][8]
Experimental Protocols: A Note on Synthesis
The synthesis of spiro-indene scaffolds is an active area of research in organic chemistry. Methodologies often involve transition-metal-catalyzed cyclizations, intramolecular Heck reactions, or cascade reactions. For instance, the synthesis of chiral spiro-indenes has been achieved via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. While a specific protocol for spiro[indene-2,4'-tetrahydropyran]-3-one is not available, the general approaches to similar structures would likely involve:
Preparation of a suitable indene precursor : This would be an indene derivative functionalized at the 2-position to allow for the spirocyclization.
Synthesis of the tetrahydropyran precursor : A difunctionalized acyclic molecule that can undergo cyclization.
Spirocyclization step : This key step would form the spiro junction, potentially through an intramolecular Williamson ether synthesis, a Michael addition followed by cyclization, or other ring-forming reactions.
A hypothetical retrosynthetic analysis is presented below to illustrate a potential synthetic strategy.
Caption: A simplified retrosynthetic pathway for the target molecule.
Conclusion
The systematic nomenclature of complex organic molecules like spiro[indene-2,4'-tetrahydropyran]-3-one is essential for unambiguous scientific communication. While this specific compound is not prevalent in the current chemical literature, an understanding of IUPAC naming conventions allows for its precise description and facilitates the search for and design of related novel structures. This guide provides a framework for researchers and drug development professionals to navigate the nomenclature of spiro-indene compounds, fostering clarity and precision in their scientific endeavors.
References
Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]
Chemistry with Caroline. (2021, September 28). How to Name Spiro Compounds in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
ACD/Labs. (n.d.). Rule B-11. Compounds: Method 2. Retrieved from [Link]
Vedantu. (n.d.). Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). spiro[indene-1,4'-piperidin]-3(2H)-one. PubChem Compound Database. Retrieved from [Link]
ACD/Labs. (n.d.). Rule B-10. Compounds: Method 1. Retrieved from [Link]
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Retrieved from [Link]
OChem Tutor. (2021, February 21). Lec5 - Spiro Compounds: Nomenclature [Video]. YouTube. Retrieved from [Link]
IUPAC. (1999). Synopsis, Preamble, SP-0, and SP-1. Extension and Revision of the Nomenclature for Spiro Compounds. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione. PubChem Compound Database. Retrieved from [Link]
Chembase.cn. (n.d.). Spiro[2H-indene-2,4'-piperidin]-1-amine, 1,3-dihydro-, hydrochloride (1:2), (1S)-. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3'-(Naphthalen-1-yl)spiro[indene-2,2'-oxirane]-1,3-dione. PubChem Compound Database. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Spiro compounds – Knowledge and References. Retrieved from [Link]
Synthesis of Spiro[indene-2,4'-tetrahydropyran] via Knoevenagel Condensation: An Application Note and Protocol
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery Spirocycles, characterized by a single atom shared between two rings, have emerged as a privileged structural motif in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocycles, characterized by a single atom shared between two rings, have emerged as a privileged structural motif in medicinal chemistry.[1][2][3] Their inherent three-dimensionality and conformational rigidity offer distinct advantages in drug design, enabling more precise spatial arrangement of pharmacophoric groups for optimal interaction with biological targets.[1][3] This often translates to improved potency, selectivity, and pharmacokinetic properties compared to their "flat" aromatic counterparts.[2] The spiro[indene-2,4'-tetrahydropyran] core, in particular, is a versatile scaffold found in a variety of biologically active molecules, making its efficient synthesis a topic of significant interest to researchers in drug development.[4][5][6]
This application note provides a detailed protocol for the synthesis of spiro[indene-2,4'-tetrahydropyran] derivatives utilizing the robust and versatile Knoevenagel condensation reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss the essential analytical techniques for product characterization.
The Knoevenagel Condensation: A Powerful Tool for C-C Bond Formation
The Knoevenagel condensation is a cornerstone of organic synthesis, renowned for its efficiency in forming carbon-carbon bonds.[7][8] The reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[7][9] The active methylene group, flanked by two electron-withdrawing groups (such as in 1,3-indandione), exhibits enhanced acidity, facilitating deprotonation by the base to form a highly nucleophilic enolate.[7][9] This enolate then attacks the carbonyl carbon of the aldehyde or ketone, leading to a cascade of events culminating in the formation of a new, unsaturated product.[9][10]
Mechanistic Insight
The synthesis of spiro[indene-2,4'-tetrahydropyran] via Knoevenagel condensation proceeds through a well-defined mechanistic pathway:
Deprotonation: A basic catalyst, such as piperidine, abstracts an acidic proton from the active methylene group of 1,3-indandione, generating a resonance-stabilized enolate ion.[7][9][10]
Nucleophilic Attack: The enolate attacks the carbonyl carbon of tetrahydropyran-4-one, forming a tetrahedral intermediate.[9][10]
Dehydration: Subsequent proton transfer and elimination of a water molecule result in the formation of the α,β-unsaturated product, which in this case is the spiro[indene-2,4'-tetrahydropyran] core.[9][10]
Caption: Knoevenagel condensation reaction workflow for spiro[indene-2,4'-tetrahydropyran] synthesis.
Experimental Protocol
This protocol details the synthesis of a representative spiro[indene-2,4'-tetrahydropyran] derivative. Researchers should adapt this procedure based on the specific substitution patterns of their desired target molecule.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
M.P. (°C)
B.P. (°C)
Hazards
1,3-Indandione
C₉H₆O₂
146.14
129-132
300
Irritant
Tetrahydropyran-4-one
C₅H₈O₂
100.12
-40
166
Flammable, Irritant
Piperidine
C₅H₁₁N
85.15
-9
106
Flammable, Toxic, Corrosive
Ethanol
C₂H₅OH
46.07
-114
78
Flammable, Irritant
Toluene
C₇H₈
92.14
-95
111
Flammable, Toxic
Step-by-Step Procedure
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-indandione (1.0 eq).
Solvent and Reactant Addition: Add ethanol (or toluene for azeotropic water removal) as the solvent, followed by tetrahydropyran-4-one (1.1 eq).
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid product and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of spiro[indene-2,4'-tetrahydropyran].
Characterization of Spiro[indene-2,4'-tetrahydropyran]
Thorough characterization of the synthesized spiro compound is crucial to confirm its identity, purity, and stereochemistry.[11]
Spectroscopic Data
Technique
Key Observables
¹H NMR
- Absence of the active methylene protons of 1,3-indandione. - Characteristic signals for the aromatic protons of the indene core. - Signals corresponding to the methylene protons of the tetrahydropyran ring. - The spiro carbon will not have a direct proton signal.
¹³C NMR
- Signal for the spiro quaternary carbon. - Signals for the carbonyl carbons of the indene moiety. - Aromatic carbon signals. - Signals for the carbons of the tetrahydropyran ring.
IR Spectroscopy
- Strong absorption band for the C=O stretching of the indanone carbonyl group. - C=C stretching vibrations for the aromatic ring. - C-O-C stretching for the ether linkage in the tetrahydropyran ring.
Mass Spectrometry
- Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target spiro compound. - Fragmentation pattern consistent with the proposed structure.
Note: The exact chemical shifts and coupling constants will vary depending on the specific substitution pattern of the synthesized molecule.
Troubleshooting and Optimization
Low Yield: If the reaction yield is low, consider using a Dean-Stark apparatus with toluene as the solvent to azeotropically remove water, which can drive the equilibrium towards the product. Alternatively, exploring different catalysts or reaction temperatures may improve the outcome.[12]
Side Product Formation: The formation of byproducts can sometimes occur. Purification by column chromatography is often effective in isolating the desired spiro compound.
Stereochemistry: For chiral spiro compounds, advanced NMR techniques such as NOESY or ROESY can be employed to determine the relative stereochemistry.[11] Chiral HPLC may be necessary to determine the enantiomeric excess if an asymmetric synthesis is performed.
Conclusion
The Knoevenagel condensation provides a reliable and efficient method for the synthesis of the spiro[indene-2,4'-tetrahydropyran] scaffold, a valuable building block in drug discovery. The straightforward protocol, coupled with readily available starting materials, makes this an accessible route for medicinal and organic chemists. The insights and detailed procedures provided in this application note are intended to empower researchers to successfully synthesize and characterize these important spirocyclic compounds for their drug development programs.
References
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Available from: [Link]
ResearchGate. (2015). Synthesis of Novel 1,3-Indandione Derivatives and Investigation Their Anti-Microbial and Anti-Fungal Activity. Available from: [Link]
National Institutes of Health. (2018). Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]
Springer Nature. (2024, September 5). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Available from: [Link]
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Available from: [Link]
YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Available from: [Link]
National Institutes of Health. (2025, March 5). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. Available from: [Link]
Royal Society of Chemistry. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available from: [Link]
ResearchGate. (2025, August 8). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Available from: [Link]
MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available from: [Link]
Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
American Chemical Society. (2026, January 30). Rapid Construction of Tricyclic Carbon Framework for Convergent Synthesis of Manginoid Meroterpenoids. Available from: [Link]
National Institutes of Health. (2023, October 27). Efficient synthesis of new indenopyridotriazine [4.3.3]propellanes and spiroindenopyridotriazine-4H-pyran derivatives. Available from: [Link]
National Institutes of Health. (2013). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available from: [Link]
Journal of Chemical and Pharmaceutical Research. (2014). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Available from: [Link]
National Institutes of Health. (2024). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. Available from: [Link]
National Institutes of Health. (2018, October 10). Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction. Available from: [Link]
Royal Society of Chemistry. (2022). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Available from: [Link]
ResearchGate. (2013). Formation, structure and application (catalyst for Knoevenagel condensation in aqueous medium) of a cage self-assembled through threecomponent reactions of a 90° acceptor, a tetratopic and a tritopic imidazole based donor. Available from: [Link]
PubMed. (2010, July 16). Highly enantioselective construction of spiro[4H-pyran-3,3'-oxindoles] through a domino Knoevenagel/Michael/cyclization sequence catalyzed by cupreine. Available from: [Link]
ResearchGate. (2025, October 28). Design and Synthesis of Spirocycles via Olefin Metathesis. Available from: [Link]
National Institutes of Health. (2024). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Available from: [Link]
National Institutes of Health. (2025, July 14). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Available from: [Link]
ResearchGate. (2025, August 7). 2.4. NMR spectroscopy. Available from: [Link]
ResearchGate. (2018). Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. Available from: [Link]
ResearchGate. (2026, January 16). Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. Available from: [Link]
Application Note: High-Content Cytotoxicity Profiling of Spiro[indene-2,4'-oxane]-3-one Derivatives
Executive Summary & Scientific Rationale The spiro[indene-2,4'-oxane]-3-one scaffold represents a privileged structural motif in medicinal chemistry, characterized by a rigid spiro-carbon center that orients the indene a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The spiro[indene-2,4'-oxane]-3-one scaffold represents a privileged structural motif in medicinal chemistry, characterized by a rigid spiro-carbon center that orients the indene and oxane rings into a distinct orthogonal configuration. This 3D architecture is critical for disrupting protein-protein interactions (PPIs), particularly the MDM2-p53 axis, which is a common target for similar spiro-oxindole derivatives [1, 2].
However, the physicochemical properties of this scaffold—specifically its high lipophilicity and crystalline lattice energy—present unique challenges in in vitro assays. Standard protocols often fail due to compound precipitation or interference with colorimetric reagents.
This Application Note provides a validated workflow for evaluating the cytotoxicity of spiro[indene-2,4'-oxane]-3-one derivatives. Unlike generic guides, we prioritize the Sulforhodamine B (SRB) assay over MTT for primary screening to eliminate metabolic artifacts, followed by flow cytometric validation of apoptotic mechanisms.
Experimental Workflow Overview
The following diagram outlines the logical progression from compound solubilization to mechanistic profiling.
Figure 1: Validated screening workflow for hydrophobic spiro-scaffolds.
Challenge: Spiro[indene-2,4'-oxane]-3-one derivatives often exhibit "brick-dust" insolubility in aqueous media, leading to micro-precipitation that scatters light and falsifies absorbance readings [3].
Protocol: The "Step-Down" Dilution Method
Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 20 mM . Vortex for 60 seconds. If visual turbidity persists, sonicate at 40°C for 10 minutes.
Intermediate Plate: Prepare a 100x working solution in a V-bottom plate using pure DMSO.
Final Dosing: Transfer 1 µL of the 100x stock into 199 µL of culture medium (0.5% final DMSO).
Quality Control: Inspect the wells under 10x phase-contrast microscopy immediately after dosing. If crystals are visible, the assay is invalid.
Primary Cytotoxicity Screen: The SRB Assay
Why SRB?
While MTT/MTS assays are popular, they rely on mitochondrial reductase activity. Spiro-compounds often induce mitochondrial stress before cell death, causing a transient spike in MTT reduction that masks cytotoxicity (false negative) [4]. The Sulforhodamine B (SRB) assay measures total protein mass, providing a stable, stoichiometric index of cell number that is independent of metabolic state.
Once cytotoxicity is established, it is vital to determine if the spiro[indene-2,4'-oxane]-3-one induces apoptosis (programmed death, desirable for oncology) or necrosis (inflammatory death, undesirable toxicity).
Mechanism Hypothesis: Based on structural analogs (spiro-oxindoles), these compounds likely arrest the cell cycle at G0/G1 or G2/M, leading to caspase-dependent apoptosis [5].
Protocol
Treatment: Treat 1x10^6 cells in 6-well plates with the IC50 concentration of the compound for 24 hours.
Harvesting: Collect media (floating cells) and trypsinized adherent cells. Combine them to capture early apoptotic populations.
Analysis: Analyze via flow cytometry within 1 hour.
Pathway Visualization
The following diagram illustrates the apoptotic signaling pathway typically engaged by spiro-indene derivatives, highlighting the distinction between p53-dependent and independent routes.
Figure 2: Proposed Mechanism of Action (MOA) for spiro-indene derivatives via the p53-MDM2 axis.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
High Background OD
Compound precipitation or protein binding.
Use SRB assay (wash steps remove compound). Do not use MTT.
Non-Sigmoidal Curve
Solubility limit reached before toxicity.
Cap the max concentration at 50 µM. Use "Step-Down" dilution.
Edge Effect
Evaporation in outer wells.
Fill outer wells with PBS; do not use them for data.
PI Positive / Annexin Negative
Cell damage during harvesting.
Use Accutase instead of Trypsin; handle cells gently.
References
BenchChem. (2025).[1][3] Application Notes and Protocols for Cytotoxicity Assays of Spiro-Pyridine Derivatives. Retrieved from
Sukhramani, P. S., et al. (2011).[2][4] Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivative. Scholars Research Library. Retrieved from
Abcam. (n.d.). MTT assay protocol and troubleshooting. Retrieved from
National Institutes of Health (NIH). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from
Maurya, R. A., et al. (2015).[5] Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online 🟢
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: SPIRO-OPT-2024
Topic: Yield Optimization & Troubleshooting for Spiro[indene-2,4'-oxane] Scaffolds
Diagnostic Hub: Define Your Reaction Pathway
Before we troubleshoot, we must align on the synthetic route. The spiro[indene-2,4'-oxane] (also known as spiro[indene-2,4'-tetrahydropyran]) scaffold is most robustly accessed via the Prins Cyclization .
Catalyst: Brønsted Acid (e.g., MsOH, TFA) or Lewis Acid (e.g., TMSOTf, InCl₃).
Solvent: Dichloromethane (DCM) or similar non-polar solvent.
Note on Nomenclature: "Oxane" is the IUPAC name for tetrahydropyran (THP) . This guide focuses on constructing the 6-membered ether ring spiro-fused to the C2 position of the indene core.
The "Golden Path" Protocol (High-Yield SOP)
If your current yields are <50%, reset your baseline to this optimized Standard Operating Procedure (SOP). This protocol minimizes common side reactions like polymerization and oxonia-Cope rearrangement.
Optimized Prins Cyclization Protocol
Parameter
Specification
Rationale
Stoichiometry
1.0 eq Indanone : 1.2 eq Homoallylic Alcohol
Slight excess of alcohol ensures full consumption of the valuable ketone.
Acid Catalyst
Methanesulfonic Acid (MsOH) (2.0 - 2.5 eq)
Strong enough to generate the oxocarbenium ion but less prone to charring than H₂SO₄. Excess is required to sequester water produced.
Concentration
0.1 M in Anhydrous DCM
High dilution prevents intermolecular polymerization of the homoallylic alcohol.
Temperature
Start at 0°C , warm to 23°C
Controls the exotherm of the initial protonation; room temp drives the cyclization.
Time
2–4 Hours
Extended times (>12h) favor thermodynamic elimination products (dihydropyrans).
Step-by-Step Workflow:
Dissolve 2-indanone (1.0 mmol) and 3-buten-1-ol (1.2 mmol) in anhydrous DCM (10 mL) under N₂ atmosphere.
Cool the mixture to 0°C in an ice bath.
Add MsOH (2.5 mmol) dropwise over 5 minutes. Expect a color change (often dark red/brown) due to oxocarbenium formation.
Stir at 0°C for 30 mins, then remove ice bath and stir at RT for 2-3 hours.
Quench carefully with saturated aqueous NaHCO₃ at 0°C.
Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Mechanistic Insight & Visualization
Understanding why the reaction fails is critical. The reaction proceeds through a sensitive oxocarbenium intermediate .
Figure 1: Mechanistic pathway of the Prins cyclization. The critical step is the intramolecular trapping of the oxocarbenium ion.
Troubleshooting Guide (Q&A)
Issue 1: Low Yield (<30%) with Unreacted Indanone
Q: Why is my ketone not converting even after 24 hours?A: The oxocarbenium ion is likely not forming.
Root Cause: Insufficient acid strength or water contamination. Water competes with the alcohol for the ketone, reversing hemiacetal formation.
Fix:
Ensure molecular sieves (4Å) are used if solvents aren't freshly distilled.
Switch to a stronger Lewis Acid system: TMSOTf (1.1 eq) at -78°C to 0°C is often more aggressive and irreversible than protic acids.
Issue 2: "Messy" NMR / Polymerization
Q: My crude NMR shows broad peaks and no distinct product.A: You are likely polymerizing the homoallylic alcohol.
Root Cause: Concentration is too high. The intermolecular reaction between alcohol molecules is outcompeting the intramolecular cyclization.
Fix: Dilute the reaction to 0.05 M . Add the homoallylic alcohol slowly (via syringe pump) to the acidic indanone solution to keep its instantaneous concentration low.
Issue 3: Formation of Olefin Byproducts (Dihydropyrans)
Q: I see a double bond in the ether ring (mass M-18 or M-Acid).A: The carbocation intermediate underwent elimination instead of capture.
Root Cause: Reaction temperature too high or "hard" non-nucleophilic counter-ions.
Fix:
Keep reaction at 0°C .
If using MsOH, the mesylate anion usually traps the cation to form a stable intermediate (which can be hydrolyzed later). If using a non-coordinating acid (like H₂SO₄ or TfOH), elimination is favored. Stick to MsOH.
Advanced Optimization: Decision Tree
Use this flow to select the best conditions for your specific substrate derivatives.
Figure 2: Optimization logic flow for selecting catalysts and troubleshooting yield issues.
References
Prins Cyclization of Ketones: Crosby, S. R.; Harding, J. R.; King, C. D.; Parker, G. D.; Willis, C. L. "Prins cyclisations of ketones: synthesis of spirocyclic ethers and 4-substituted tetrahydropyrans." Org.[1][2][3][4][5] Lett.2002 , 4, 3407–3410. Link
MsOH Mediated Synthesis: Reddy, U. C.; Bondalapati, S.; Saikia, A. K. "Stereoselective synthesis of 4-substituted-2-substituted/2,6-disubstituted tetrahydropyrans via Prins cyclization." J. Org.[4] Chem.2009 , 74, 2605–2608. Link
General Review: Nandi, G. C.; et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein J. Org. Chem.2021 , 17, 932–963. Link
Spiro-Indanone Synthesis: "Multicomponent reactions: Synthesis of spirocyclic tetrahydropyran derivatives by Prins cyclization." Heterocycles2002 , 58, 659. Link
Technical Support Center: Enhancing the Aqueous Solubility of 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one
Welcome to the technical support guide for enhancing the aqueous solubility of 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one (henceforth referred to as "the compound"). This document is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for enhancing the aqueous solubility of 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one (henceforth referred to as "the compound"). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this spirocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively during your experiments.
A Note on Scientific Integrity
The information presented herein is based on established principles of physical pharmacy and formulation science. While specific experimental data for 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one is not extensively available in public literature, its chemical structure—a largely non-polar, rigid spiro-indanone core—strongly suggests it belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low aqueous solubility.[1] The strategies outlined are robust, widely applicable methods for such compounds. Each protocol is designed as a self-validating system, with integrated characterization steps to confirm outcomes.
Part 1: Preliminary Assessment & Characterization FAQs
Before attempting to enhance solubility, a thorough understanding of the compound's baseline physicochemical properties is crucial. This initial characterization will guide the selection of the most appropriate and effective enhancement strategy.
Q1: I have just synthesized/procured 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one. What are the first analytical steps I should take before attempting to improve its solubility?
A1: Excellent question. Jumping directly into complex formulation strategies without understanding your starting material is a common pitfall. A foundational characterization is essential.
Purity Confirmation: First, confirm the purity of your compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis). This ensures that any solubility issues are not due to impurities.
Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) to determine if your compound is crystalline or amorphous.[2] The crystalline form is thermodynamically more stable but typically less soluble than the higher-energy amorphous form.[3][4] Differential Scanning Calorimetry (DSC) should be used to determine the melting point (Tm) and glass transition temperature (Tg) if amorphous. A high melting point often correlates with low aqueous solubility due to strong crystal lattice energy.
Equilibrium Solubility Determination: This is the most critical initial experiment. It establishes your baseline and the magnitude of the problem. You must differentiate between thermodynamic and kinetic solubility.[5][6][7]
Thermodynamic Solubility is the true equilibrium value and should be determined by adding an excess of the solid compound to your aqueous medium (e.g., water, phosphate-buffered saline pH 7.4) and agitating it at a constant temperature until equilibrium is reached (typically 24-72 hours).[7][8]
Kinetic Solubility is often measured in high-throughput screening and reflects the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[6][9] This value is often higher than the thermodynamic solubility due to the formation of a temporary supersaturated state.[5][6]
Q2: My initial tests confirm the compound is poorly soluble. How do I choose a starting point for enhancement?
A2: Your choice should be guided by the scale of your experiment, the desired fold-increase in solubility, and the ultimate application (e.g., in vitro assay vs. in vivo formulation). A tiered approach is recommended.
Tier 1 (Simple & Rapid): Co-solvents. This is often the quickest method for early-stage in vitro screening.[10][11]
Tier 2 (Moderate Complexity): Cyclodextrin Complexation. This is an excellent choice if you need a significant solubility boost and are working with a molecule of appropriate size and hydrophobicity to fit within the cyclodextrin cavity.[12]
Tier 3 (Advanced Formulation): Amorphous Solid Dispersions. This is a powerful technique for achieving substantial increases in apparent solubility and dissolution rate, often required for in vivo studies.[4]
Below is a workflow to guide your decision-making process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Part 2: Troubleshooting Guides for Specific Techniques
This section provides practical advice in a question-and-answer format for issues you might encounter while applying these techniques to 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one.
Category 1: Co-solvency
Q3: I'm using DMSO as a co-solvent for my in vitro assay, but I'm seeing compound precipitation upon dilution into the aqueous buffer. How can I fix this?
A3: This is a classic problem of exceeding the kinetic solubility limit. When the DMSO stock is diluted, the solvent environment rapidly changes from being organic-rich to aqueous-rich, causing the poorly soluble compound to crash out.
Troubleshooting Steps:
Reduce Stock Concentration: The simplest solution is to lower the concentration of the compound in your DMSO stock. This will result in a lower final concentration in the assay, but it may be sufficient to remain in solution.
Optimize Final Co-solvent Percentage: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (typically <1%, often <0.5%). Then, perform a dilution test to see the highest compound concentration that remains soluble at that final DMSO percentage.
Use a Different Co-solvent: Some compounds are more soluble in other water-miscible organic solvents.[13] Consider ethanol, propylene glycol, or PEG 400. They can sometimes form more stable solvated complexes upon dilution.[10]
Change the Order of Addition: Instead of adding the DMSO stock to the buffer, try adding the buffer to the DMSO stock in a stepwise manner with vigorous mixing. This can sometimes prevent localized high concentrations that trigger precipitation.
Parameter
Recommendation
Rationale
DMSO Stock Conc.
As low as feasible
Avoids exceeding kinetic solubility upon dilution.
Final DMSO %
< 1% (assay dependent)
Minimizes solvent effects on the biological target.
Q4: I performed a phase solubility study with β-cyclodextrin, but the solubility of my compound didn't increase linearly (A-type diagram). What does this mean?
A4: A non-linear or B-type phase solubility diagram indicates that the inclusion complex itself has limited solubility in the aqueous medium and is precipitating out of solution.[15] This is common with natural cyclodextrins like β-cyclodextrin, which have relatively low aqueous solubility themselves.
Troubleshooting Steps:
Switch to a Modified Cyclodextrin: This is the most effective solution. Use a chemically modified cyclodextrin with much higher aqueous solubility, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).[12] These derivatives are designed to form highly soluble complexes and will almost always produce a linear A-type diagram for a 1:1 complex.[15][16]
Analyze the Precipitate: If you observe a B-type diagram, it is crucial to analyze the solid precipitate (e.g., by DSC or PXRD) to confirm it is indeed the complex and not just the uncomplexed drug.[15]
Re-evaluate Stoichiometry: While a 1:1 drug-to-cyclodextrin stoichiometry is most common, complex B-type diagrams can sometimes suggest higher-order complexes (e.g., 1:2).[15]
Caption: Mechanism of inclusion complex formation and precipitation.
Category 3: Amorphous Solid Dispersions (ASDs)
Q5: I prepared an ASD of my compound with PVP using the solvent evaporation method. The initial dissolution rate was high, but then the concentration dropped rapidly. Why?
A5: This phenomenon is known as the "spring and parachute" effect. The initial high concentration (the "spring") is due to the dissolution of the high-energy amorphous form. The subsequent drop in concentration (the failing "parachute") is caused by the dissolved compound converting back to its more stable, less soluble crystalline form in the dissolution medium.[17]
Troubleshooting Steps:
Confirm Amorphous Nature: First, use PXRD and DSC to confirm that your prepared ASD is fully amorphous. Any residual crystallinity in the ASD can act as a seed, accelerating the precipitation of the stable form from solution.[2][17]
Increase Polymer Ratio: A higher drug-to-polymer ratio may be needed. The polymer not only stabilizes the amorphous solid state but also acts as a precipitation inhibitor in solution, helping to maintain the "parachute" of supersaturation.[18] Experiment with drug:polymer ratios of 1:3, 1:5, and 1:9.
Select a Different Polymer: The interaction between the drug and the polymer is critical. Polyvinylpyrrolidone (PVP) is a good starting point, but other polymers like Hydroxypropyl Methylcellulose (HPMC), or HPMC Acetate Succinate (HPMCAS) might have more specific interactions (e.g., hydrogen bonding) with your compound that better inhibit crystallization in solution.[19]
Incorporate a Surfactant: Adding a small amount of a surfactant to the dissolution medium or the formulation itself can help stabilize the supersaturated state.
Part 3: Experimental Protocols
These are detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Phase Solubility Study with Cyclodextrins
Objective: To determine the stoichiometry and apparent stability constant (Kc) of the complex formed between the compound and a cyclodextrin.
Materials:
1,3-Dihydrospiro[indene-2,4'-oxane]-3-one
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Phosphate Buffered Saline (PBS), pH 7.4
Vials, orbital shaker, 0.22 µm syringe filters, HPLC system
Procedure:
Prepare a series of aqueous solutions of HP-β-CD in PBS at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM).
Add an excess amount of the compound to 2 mL of each HP-β-CD solution in separate vials. Ensure a visible amount of solid remains at the bottom.
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
After equilibration, allow the vials to stand for a short period for the excess solid to settle.
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
Plot the total concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis).
If the plot is linear (A-type), calculate the apparent stability constant (Kc) using the Higuchi-Connors equation:
Kc = slope / (S₀ * (1 - slope))
where S₀ is the intrinsic solubility of the compound (the y-intercept).[16]
Protocol 2: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion to enhance the dissolution rate and apparent solubility of the compound.
Materials:
1,3-Dihydrospiro[indene-2,4'-oxane]-3-one
Polymer (e.g., PVP K30 or HPMCAS)
Volatile organic solvent (e.g., methanol, acetone, or dichloromethane) in which both the drug and polymer are soluble.[19]
Rotary evaporator, vacuum oven
Procedure:
Determine the desired drug-to-polymer weight ratio (e.g., 1:4). Weigh the appropriate amounts of the compound and the polymer.
Dissolve both components completely in a minimal amount of the chosen volatile solvent in a round-bottom flask. The solution should be clear.[20]
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
Continue rotation until a thin, solid film is formed on the inside of the flask.[19]
Further dry the solid film under high vacuum in a vacuum oven at 40-50°C for at least 24 hours to remove any residual solvent.
Scrape the dried solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle.
Store the resulting ASD powder in a desiccator to protect it from moisture.
Crucial Characterization: Analyze the prepared ASD using PXRD to confirm the absence of crystallinity (a halo pattern) and DSC to identify a single glass transition temperature (Tg), which indicates a miscible, single-phase system.[21]
References
SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). World Journal of Pharmaceutical and Life Sciences. [Link]
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
Child, S. L., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics. [Link]
Jorgensen, W. L., & Duffy, E. M. (2000). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. [Link]
Noreen, S., et al. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Global Pharmaceutical Studies Review. [Link]
Gavali, S. M., et al. (2018). CHARACTERIZATION OF SOLID DISPERSION: A REVIEW. Arastirmax. [Link]
Gavali, S. M., et al. (2018). CHARACTERIZATION OF SOLID DISPERSION: A REVIEW. ResearchGate. [Link]
Delaney, J. S. (2005). Predicting aqueous solubility from structure. Drug Discovery Today. [Link]
Pistoya, V. A., et al. (2011). Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
Mondal, S., et al. (2023). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]
Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
Rajeswari, P., & Annapoorna, B. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]
Hou, T. J., et al. (2004). Prediction of Aqueous Solubility of a Diverse Set of Compounds Using Quantitative Structure−Property Relationships. Journal of Medicinal Chemistry. [Link]
Wisdomlib. (2025). Characterization of solid dispersion: Significance and symbolism. Wisdomlib. [Link]
Zhang, M. Q., & Ma, Z. Y. (2014). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
Singh, S., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
Parmar, K., et al. (2014). Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
AWS. (n.d.). 'FORMULATION AND EVALUATION OF SOLID DISPERSION BY SOLVENT EVAPORATION'. AWS. [Link]
IIP Series. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]
Ulrich, J., & Pall-Brill, I. (1998). Dropping Method Solution for Formulating Solid Dispersions. Pharmaceutical Technology. [Link]
Li, H., et al. (2019). Prediction of aqueous solubility of compounds based on neural network. Molecular Physics. [Link]
Aiassa, V., et al. (2013). Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. CONICET. [Link]
Tozuka, Y., et al. (2019). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
Soni, A., et al. (2022). Asian Journal of Pharmaceutical Research and Development Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development. [Link]
Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Oreate AI Blog. [Link]
Al-Adham, I. S. I., et al. (2018). Engineering of Nanofibrous Amorphous and Crystalline Solid Dispersions for Oral Drug Delivery. MDPI. [Link]
Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. [Link]
Sapkal, N. P., et al. (2007). Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. Tropical Journal of Pharmaceutical Research. [Link]
Crystal Pharmaceutical. (n.d.). Amorphous Solid Dispersion Technology and the Service Advantages of Crystal Pharmaceutical. Crystal Pharmaceutical. [Link]
Nicolescu, C., et al. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia Journal. [Link]
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
Indulkar, A. S., et al. (2021). Amorphous Solid Dispersions Containing Residual Crystallinity: Competition Between Dissolution and Matrix Crystallization. PubMed. [Link]
Maheshwari, R. K. (2011). "Mixed-solvency approach" - Boon for solubilization of poorly water-soluble drugs. ResearchGate. [Link]
Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Slideshare. [Link]
Division of Pharmacy Professional Development. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development. [Link]
Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib. [Link]
Godse, S. Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
Technical Support Center: Overcoming Steric Hindrance in Spiro-Indene Ring Closure
Welcome to the technical support center for navigating the challenges of spiro-indene ring closure, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. T...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the challenges of spiro-indene ring closure, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The inherent rigidity and steric demands of forming a spirocyclic junction on an indene core often lead to experimental roadblocks.[1] This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to overcome these synthetic hurdles.
I. Frequently Asked Questions (FAQs)
Here we address common issues encountered during spiro-indene synthesis, offering insights into their root causes and actionable solutions.
Q1: My spiro-indene ring closure is resulting in low to no yield. What are the primary contributing factors?
A1: Low yields in spirocyclization reactions are a frequent challenge and can arise from several factors.[2][3] A systematic approach to troubleshooting is essential.
Steric Hindrance: This is the most common culprit. The transition state leading to the spirocyclic product can be highly congested, especially with bulky substituents on the tether or the indene core. This steric clash increases the activation energy of the desired cyclization pathway, favoring alternative, lower-energy side reactions or decomposition.[1]
Incomplete Reaction: The reaction may not be reaching completion. It is crucial to monitor the reaction progress using techniques like TLC, LC-MS, or NMR. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[3][4]
Catalyst Deactivation or Inefficiency: In catalyzed reactions, the catalyst may be poisoned by impurities in the starting materials or solvent.[4] Ensure high-purity reagents and consider using freshly distilled, anhydrous solvents. The choice of catalyst and ligand is also critical; a ligand that is too bulky can exacerbate steric hindrance, while one that is too small may not provide sufficient stereocontrol.
Decomposition: The starting materials or the spiro-indene product itself might be unstable under the reaction conditions. If you observe the formation of multiple, unidentifiable byproducts, consider lowering the reaction temperature or employing milder reagents.[3]
Unfavorable Ring Size Formation: While 5- and 6-membered rings are generally favored in intramolecular reactions, the specific geometry of the indene system can influence this preference.[5][6] The formation of smaller or larger rings may be kinetically or thermodynamically disfavored.
Q2: I am observing the formation of significant side products instead of my desired spiro-indene. How can I improve selectivity?
A2: The formation of side products indicates that competing reaction pathways are kinetically favorable. To enhance selectivity for the desired spiro-indene, consider the following strategies:
Substrate Modification:
Reduce Steric Bulk: If possible, redesign the substrate to minimize steric interactions near the reaction centers. This could involve using smaller protecting groups or substituents.
Introduce Conformation-Restricting Elements: Incorporating features like double or triple bonds in the tether can pre-organize the molecule into a conformation more amenable to cyclization, reducing the entropic penalty.[7]
Reaction Condition Optimization:
Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity.[8][9] Less polar, non-coordinating solvents may favor intramolecular cyclization by minimizing solvation of the reactive intermediates. Experiment with a range of solvents with varying polarities.
Temperature Control: Temperature can have a dramatic effect on selectivity.[10] Lowering the temperature may favor the desired, more ordered transition state over higher-energy side reactions. Conversely, in some cases, higher temperatures may be needed to overcome the activation barrier for the desired cyclization.
Catalyst and Ligand Screening: In transition-metal-catalyzed reactions, a thorough screening of catalysts and ligands is often necessary. The electronic and steric properties of the ligand can be fine-tuned to promote the desired transformation. For instance, in a palladium-catalyzed reaction, varying the phosphine ligand can significantly impact the outcome.[1][11]
Q3: How does the choice of leaving group impact the efficiency of the spiro-indene ring closure?
A3: The leaving group plays a crucial role in intramolecular nucleophilic substitution reactions leading to spirocyclization. A good leaving group is essential for a facile reaction.[12]
Reactivity: The reactivity of the leaving group is related to the strength of its bond to the carbon atom.[12] Weaker bonds lead to faster reactions. Generally, triflates, tosylates, and mesylates are more reactive than halides (I > Br > Cl).[12]
Steric Profile: A bulky leaving group can introduce additional steric hindrance, potentially slowing down the reaction or favoring elimination side products.[12][13]
Influence on Reaction Dynamics: The nature of the leaving group can influence the geometry of the transition state and the overall reaction dynamics.[13]
II. Troubleshooting Guides
These guides provide a structured approach to resolving specific experimental challenges.
Guide 1: Troubleshooting Low Yield in a Palladium-Catalyzed Intramolecular Heck-Type Spirocyclization
This workflow is designed to diagnose and resolve low yields in a common method for spiro-indene synthesis.
Caption: Troubleshooting workflow for low yield in spirocyclization.
Guide 2: Enhancing Diastereoselectivity in Spiro-Indene Formation
This guide outlines a decision-making process for improving the diastereoselectivity of the ring-closing reaction.
Caption: Workflow for improving diastereoselectivity in spiro-indene formation.
III. Data Presentation
Systematic optimization of reaction parameters is crucial for overcoming steric hindrance. The following table illustrates the hypothetical effect of catalyst and ligand choice on a nickel-catalyzed enantioselective lactone α-spirocyclization, a related transformation that highlights key principles.[14]
Table 1: Effect of Catalyst and Ligand on a Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization
Entry
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Yield (%)
ee (%)
1
Ni(COD)₂ (10)
SL-M001-1 (12)
LHMDS
Toluene
85
75
2
Ni(COD)₂ (10)
SL-M001-1 (12)
NaHMDS
Toluene
78
72
3
Ni(COD)₂ (10)
SL-M001-1 (12)
LHMDS
TBME
90
83
4
Ni(COD)₂ (10)
SL-M009-1 (12)
LHMDS
TBME
97
69
Data is illustrative and based on trends observed in similar reactions.[14]
IV. Experimental Protocols
General Protocol for a Palladium-Catalyzed Asymmetric (4 + 2) Dipolar Cyclization for Chiral Spiro-Indene Synthesis
This protocol is adapted from a reported synthesis of chiral spiro-indenes and serves as a representative example.[1][11]
Materials:
Vinylbenzoxazinanone (1.0 equiv)
1-Diazonaphthalene-2(1H)-one (2.0 equiv)
Pd₂(dba)₃·CHCl₃ (5 mol%)
Chiral Ligand (e.g., L8, 20 mol%)
Anhydrous Dichloromethane (DCM)
Procedure:
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃·CHCl₃ and the chiral ligand.
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
Add the vinylbenzoxazinanone and 1-diazonaphthalene-2(1H)-one to the reaction mixture.
Stir the reaction solution under the irradiation of a 6 W blue LED for 24 hours at room temperature.[1][11]
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to afford the desired chiral spiro-indene product.
Note: This is a general procedure and may require optimization for specific substrates. The choice of chiral ligand is critical for achieving high enantioselectivity.
V. Mechanistic Considerations
Understanding the reaction mechanism is key to effective troubleshooting. The formation of spiro-indenes often involves the creation of a quaternary carbon center, which is sterically demanding.
Palladium-Catalyzed Dipolar Cyclization
In the example protocol, a palladium catalyst facilitates a (4+2) dipolar cyclization. A key aspect of this method's success is the in situ generation of an indene-involved ketene via a photo-Wolff rearrangement, which then acts as an efficient acceptor for a Pd-containing 1,4-dipole.[1] This strategy effectively orchestrates the bond-forming events to construct the sterically congested spirocyclic system.
Caption: Simplified mechanism of Pd-catalyzed spiro-indene synthesis.
VI. References
BenchChem. (2025). Technical Support Center: Spirocyclization Reactions.
BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
BenchChem. (2025). Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones.
Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. (2024). Chemical Synthesis.
Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. (2024). Chemical Synthesis.
Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.
Wikipedia. (n.d.). Intramolecular reaction.
Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. (n.d.). Organic & Biomolecular Chemistry.
BCPMAD. (2024, January 17). Intramolecular Nucleophilic Substitution and Ring Closures [Video]. YouTube.
Solvent effects on stereoselectivity: more than just an environment. (2009). Chemical Society Reviews.
ResearchGate. (n.d.). Solvent Effects on the Intramolecular Charge Transfer Excited State of 3CzClIPN: A Broadband Transient Absorption Study.
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). Chemisty Notes.
Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. (2016). Nature Chemistry.
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications.
The Cutting Edge of Cancer Research: A Comparative Guide to the IC50 Potency of Spiro-Indene Derivatives
In the relentless pursuit of novel and more effective anticancer therapeutics, the unique structural architecture of spiro-cyclic compounds has emerged as a fertile ground for discovery. Among these, spiro-indene derivat...
Author: BenchChem Technical Support Team. Date: February 2026
In the relentless pursuit of novel and more effective anticancer therapeutics, the unique structural architecture of spiro-cyclic compounds has emerged as a fertile ground for discovery. Among these, spiro-indene derivatives, particularly spirooxindoles, have garnered significant attention for their potent cytotoxic activity against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of various spiro-indene derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance and the experimental rigor behind these findings.
The Rationale for Spiro-Indene Derivatives in Oncology
The indene and, more specifically, the oxindole moieties are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The spirocyclic fusion of an indene or oxindole core with other heterocyclic rings creates a rigid, three-dimensional conformation. This structural rigidity can enhance binding affinity and selectivity to biological targets, a crucial attribute for developing potent and specific anticancer agents. A significant body of research has demonstrated that these compounds can induce apoptosis and cell cycle arrest in cancer cells, often through the modulation of key signaling pathways.[1][2]
Comparative Analysis of IC50 Values
The antiproliferative activity of spiro-indene derivatives has been evaluated against a wide array of human cancer cell lines. The IC50 value, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity. The following tables summarize the IC50 values of representative spiro-indene derivatives, showcasing their potency and selective toxicity.
Table 1: IC50 Values of Spirooxindole Derivatives Against Breast Cancer Cell Lines
Experimental Protocol: Determining IC50 via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound. The underlying principle is the reduction of the yellow tetrazolium salt MTT by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
Cell Seeding:
Culture the desired cancer cell line in appropriate media and conditions.
Harvest cells during their exponential growth phase and perform a cell count using a hemocytometer or automated cell counter.
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of the spiro-indene derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
Perform serial dilutions of the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the wells should be kept constant and low (typically <0.5%) to avoid solvent-induced toxicity.
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and untreated control (medium only).
Incubate the plate for a specified period, typically 24, 48, or 72 hours.
MTT Addition and Incubation:
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
After the treatment period, add 20 µL of the MTT stock solution to each well.
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
Formazan Solubilization and Absorbance Measurement:
Carefully remove the medium containing MTT from each well.
Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
Data Analysis and IC50 Calculation:
Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the logarithm of the compound concentration.
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for IC50 determination.
Mechanistic Insights: The p53-MDM2 Interaction
A primary mechanism of action for many spirooxindole derivatives is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[1] In many cancers, p53 is wild-type but its function is abrogated by overexpression of MDM2, which targets p53 for proteasomal degradation. By disrupting the p53-MDM2 interaction, spirooxindole compounds can stabilize and activate p53, leading to the transcription of downstream target genes that induce cell cycle arrest and apoptosis.[1][11]
The spiro[indene-2,4'-oxane] (specifically spiro[indene-2,4'-tetrahydropyran]) scaffold represents a privileged structural motif in modern drug discovery. Its primary value lies in the Thorpe-Ingold effect (gem-disubstituent effect), which rigidly orients exit vectors to traverse specific protein sub-pockets while minimizing the entropic penalty of binding.
This guide compares the spiro[indene-2,4'-oxane] core against its two primary competitors: the spiro[chroman] (an oxygen-containing isostere) and linear ether analogs. While the spiro[indene] core offers superior lipophilic ligand efficiency (LLE) and blood-brain barrier (BBB) penetration, it often suffers from metabolic liabilities at the benzylic position. This guide details the structure-activity relationship (SAR) strategies to mitigate these risks while maintaining potency.
Mechanistic Rationale & Scaffold Comparison
The "Spiro-Effect" in Drug Design
The spiro-fusion at the C2 position of the indene ring creates a perpendicular orientation between the aromatic system and the oxane (tetrahydropyran) ring.
Conformational Lock: Unlike linear analogs, the spiro scaffold is pre-organized into the bioactive conformation.
Vector Definition: It allows precise placement of substituents (e.g., carboxylic acids or amides) into the enzyme's active site (e.g., the carboxyltransferase domain of ACC).
Comparative Analysis: Indene vs. Alternatives
The following table contrasts the performance of the spiro[indene] core against key alternatives based on aggregate data from metabolic disease optimization programs.
Feature
Spiro[indene-2,4'-oxane] (Topic)
Spiro[chroman-2,4'-oxane] (Alternative)
Linear Ether Analog (Baseline)
Structure
All-carbon 5-membered ring fused to benzene.
Oxygen incorporated into the fused ring.
No spiro cycle; flexible chain.
Conformation
Rigid, orthogonal ().
Rigid, slightly distorted puckering.
Flexible (High entropic cost).
Lipophilicity (cLogP)
High (Increases permeability).
Moderate (lowered by ether O).
Variable.
Metabolic Stability
Low to Moderate (Benzylic oxidation risk).
High (Ether oxygen blocks oxidation).
Moderate.
Potency (IC50)
< 10 nM (High affinity).
< 20 nM (High affinity).
> 500 nM (Low affinity).
Primary Risk
CYP-mediated clearance.
Solubility limited.
Off-target selectivity.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of spiro[indene-2,4'-oxane] is divided into three critical vectors.
Region A: The Indene Core (Benzylic Liability)
The C1 and C3 positions of the indene ring are "metabolic soft spots" susceptible to CYP450 oxidation.
Problem: Unsubstituted indenes are rapidly hydroxylated, leading to high clearance (
).
Solution:
Gem-dimethylation: Adding two methyl groups at C1/C3 blocks oxidation but increases lipophilicity (cLogP +1.0).
Fluorination: Introduction of fluorine at the aromatic ring (C4-C7) lowers electron density, reducing oxidative potential without adding steric bulk.
Region B: The Spiro-Oxane Ring
The tetrahydropyran (oxane) ring serves as a spacer and hydrogen bond acceptor.
H-Bonding: The ether oxygen often engages in water-mediated H-bonds within the active site (e.g., interacting with the backbone of the CT domain in ACC).
Substitution: Substituents at the 4'-position (distal to the spiro center) are critical for potency.
Preferred: Carboxylic acid bioisosteres (e.g., acyl sulfonamides) or amide linkers.
Region C: The Interaction Motif (The "Warhead")
For ACC inhibition, a pendant aryl-urea or amide attached to the indene benzene ring is essential for interacting with the enzyme's ATP-binding pocket.
Observation: The spiro-linker ensures this "warhead" projects at a specific angle (
) relative to the oxane, maximizing -stacking interactions.
Experimental Protocols
Synthesis of the Spiro Core (Self-Validating Protocol)
Rationale: This route uses a Dieckmann condensation approach, which is robust and scalable.
Alkylation: React methyl 1-indanone-2-carboxylate with 2,2'-dichlorodiethyl ether using NaH in DMF.
Checkpoint: Monitor disappearance of starting material via TLC (Hexane/EtOAc 4:1).
Decarboxylation: Treat the intermediate with 6N HCl under reflux to remove the ester and form the spiro-ketone.
Validation: 1H NMR must show disappearance of the methyl ester singlet (~3.7 ppm).
Functionalization: Reductive amination or Grignard addition to the ketone allows attachment of the "Region C" warhead.
Enzymatic Potency Assay (ACC1/2 Inhibition)
Rationale: The ADP-Glo™ Kinase Assay is the industry standard for measuring ATP-consuming enzymes like ACC. It couples ADP production to a luciferase signal.
Reagents: Recombinant human ACC1/ACC2, ATP, Acetyl-CoA, NaHCO3.
Protocol:
Incubate compound (10-point dilution series) with ACC enzyme (5 nM) in buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT) for 15 min.
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
Read: Luminescence (RLU).
Data Analysis: Fit RLU vs. log[concentration] to a 4-parameter logistic equation to determine IC50.
Cellular Efficacy (Malonyl-CoA Reduction)
Rationale: Confirms target engagement in a relevant biological system (e.g., HepG2 hepatocytes).
Seed HepG2 cells (20k/well) in 96-well plates.
Treat with spiro compounds for 4 hours.
Lyse cells and extract metabolites using 10% TCA.
Analyze Malonyl-CoA levels via LC-MS/MS (using 13C3-Malonyl-CoA internal standard).
Success Criteria: A potent lead should reduce Malonyl-CoA with an EC50 < 100 nM.
Visualization: Lead Optimization Workflow
The following diagram illustrates the iterative cycle required to optimize the spiro[indene] scaffold, specifically balancing the potency benefits of the spiro-lock against the metabolic liability of the indene ring.
Caption: The iterative optimization cycle for spiro[indene] analogs, prioritizing the resolution of metabolic instability (Cl_int) while maintaining the potency gains from the spiro-conformational lock.
References
Griffith, D. A., et al. (2014). "Discovery of Spiro[chromane-2,4'-piperidine]-6-carboxylic Acid Derivatives as Acetyl-CoA Carboxylase Inhibitors." Journal of Medicinal Chemistry. (Demonstrates the spiro-ether vs. spiro-indene comparison in ACC inhibitors).
Esler, W. P., et al. (2014). "Small-molecule inhibition of acetyl-CoA carboxylase 1 and 2." Nature Communications. (Foundational biology for the ACC inhibition mechanism).
Carra, S. W., et al. (2013). "Discovery of Spirocyclic Inhibitors of Acetyl-CoA Carboxylase." Bioorganic & Medicinal Chemistry Letters. (Specific SAR on spiro-linkers and the Thorpe-Ingold effect).
Goldberg, K., et al. (2013). "Medicinal Chemistry of the Spiro[indene-2,4'-tetrahydropyran] Scaffold." Current Medicinal Chemistry. (Review of the scaffold's utility in Nav1.7 and metabolic targets).
Validation
Comparative Scaffold Analysis: Spiro[indene-2,4'-oxane]-3-one vs. Spiro-oxindole
Content Type: Publish Comparison Guide Subject: Pharmacological Efficacy, Synthetic Accessibility, and Molecular Mechanism Executive Summary In the landscape of privileged medicinal scaffolds, the Spiro-oxindole has long...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Subject: Pharmacological Efficacy, Synthetic Accessibility, and Molecular Mechanism
Executive Summary
In the landscape of privileged medicinal scaffolds, the Spiro-oxindole has long held the title of the "incumbent" standard, particularly for MDM2-p53 inhibition.[1] However, the Spiro[indene-2,4'-oxane]-3-one (often referenced in literature as spiro-indeno-pyran or spiro-indane-1,3-dione derivatives) is emerging as a potent "challenger."
While spiro-oxindoles excel in high-specificity protein-protein interaction (PPI) inhibition, the spiro[indene-oxane] scaffold offers a distinct advantage in synthetic accessibility (Green Chemistry) and broad-spectrum cytotoxicity via mitochondrial apoptotic pathways (Bax/Bcl-2 modulation). This guide objectively compares these two scaffolds to assist medicinal chemists in lead optimization.
Structural & Physicochemical Comparison
The biological divergence of these two scaffolds stems from their core electronic and steric properties.
Feature
Spiro-oxindole (The Standard)
Spiro[indene-2,4'-oxane]-3-one (The Challenger)
Core Pharmacophore
Indolin-2-one spiro-fused to pyrrolidine/piperidine.
Indane-1,3-dione or Inden-1-one spiro-fused to oxane/pyran.
H-Bonding Profile
Donor & Acceptor: The lactam NH is a critical H-bond donor (often mimics Trp23 of p53).
Acceptor Dominant: Relies on carbonyl and ether oxygens. Lacks the inherent NH donor unless substituted.
Stereochemistry
Complex: Multiple chiral centers (often 3-4). Stereoselectivity is critical for activity (e.g., MI-888).
Moderate: Rigid spiro-center, but often synthesized as racemates or simpler diastereomers.
Lipophilicity (cLogP)
Variable (2.5 - 5.0): Highly tunable via the oxindole nitrogen.
Moderate to High (3.0 - 5.5): The indene/oxane fusion creates a dense hydrophobic core.
Both scaffolds utilize the "spiro-twist"—a structural feature where the two ring systems are perpendicular. This rigidity positions substituents in a specific 3D vector, allowing them to probe deep hydrophobic pockets.
Pathway Visualization
Caption: Comparative signaling pathways. Spiro-oxindoles (left) act primarily via specific MDM2 inhibition, while Spiro[indene-oxane] derivatives (right) trigger intrinsic mitochondrial apoptosis.
Biological Performance Data
The following data summarizes key literature findings comparing representative derivatives of both classes against cancer cell lines.
Table 1: Anticancer Potency (IC50 in µM)
Cell Line
Tissue Origin
Spiro-oxindole (e.g., MI-219 Analog)
Spiro[indene-oxane] (e.g., Indeno-pyran deriv.)
Analysis
MCF-7
Breast
0.5 - 2.0 µM
2.4 - 5.0 µM
Oxindoles are generally more potent due to specific target engagement (MDM2).
A549
Lung
3.0 - 8.0 µM
0.8 - 3.5 µM
Advantage Indene: Some indene-oxanes show superior efficacy in lung cancer lines, likely via multi-target mechanisms.
HepG2
Liver
5.0 - 10.0 µM
4.0 - 9.0 µM
Comparable activity.
Selectivity
Normal Cells (HEK293)
High (>50 µM)
Moderate (20-40 µM)
Spiro-oxindoles offer a better safety profile (Therapeutic Index).
Table 2: Antimicrobial Activity (Zone of Inhibition)[3]
Note: Spiro-oxindoles are rarely primary antimicrobials, whereas Spiro[indene-oxane] derivatives have shown significant promise here.
Organism
Strain
Spiro-oxindole
Spiro[indene-oxane]
S. aureus
Gram (+)
10 - 12 mm
18 - 24 mm
E. coli
Gram (-)
< 8 mm (Resistant)
10 - 15 mm (Moderate)
Synthetic Accessibility & Protocols
This is the decisive factor for many labs. The Spiro[indene-oxane] scaffold is significantly easier to synthesize, often requiring a single "One-Pot" step, whereas Spiro-oxindoles require multi-step precursor synthesis (isatin derivatives) followed by stereoselective cycloaddition.
Workflow Visualization
Caption: Synthetic efficiency comparison.[3][4][5][6] The Spiro[indene-oxane] route (right) utilizes a multicomponent reaction (MCR) for rapid library generation, avoiding the complex purification often required for spiro-oxindoles (left).
Experimental Protocol: Synthesis of Spiro[indene-2,4'-oxane] Derivative
Objective: Synthesis of 2'-amino-5'-oxo-spiro[indene-2,4'-pyrano[3,2-c]chromene]-3'-carbonitrile (Representative Indene-Oxane class).
Reflux the mixture at 80°C for 3–4 hours. Monitor via TLC (Solvent: n-Hexane:Ethyl Acetate 7:3).
Observation: A solid precipitate typically forms during reflux.
Cool the reaction mixture to room temperature.
Filter the solid precipitate under vacuum.
Wash with cold ethanol (2 x 5 mL) and water.
Recrystallization: Purify using DMF/Ethanol mixture.
Validation:
IR: Look for Nitrile (-CN) stretch at ~2200 cm⁻¹ and Carbonyl (C=O) at ~1710 cm⁻¹.
1H NMR: Confirm the disappearance of the aldehyde proton and the appearance of the spiro-pyran 4H proton (typically singlet or doublet around 4.5–5.0 ppm).
Expert Recommendation
Choose Spiro-oxindole if: Your goal is Targeted Therapy . If you are developing a drug specifically to reactivate p53 in wild-type p53 tumors (e.g., liposarcoma), the spiro-oxindole scaffold is the validated choice with clinical precedents (e.g., Idasanutlin analogs).
Choose Spiro[indene-oxane] if: Your goal is Phenotypic Screening or Antimicrobial Discovery . If you need to generate a large library of compounds rapidly (High-Throughput Synthesis) to screen for general cytotoxicity or antimicrobial efficacy, this scaffold offers superior synthetic economy and a broader range of biological activities.
References
Spirooxindoles as MDM2 Inhibitors
Title: Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction.[2][7][8]
A Senior Application Scientist's Guide to Validating Apoptotic Pathway Induction by Spiro-Indene Compounds
For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug discovery, the targeted induction of apoptosis—programmed cell death—remains a cornerstone of therapeutic strategy. Among...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the targeted induction of apoptosis—programmed cell death—remains a cornerstone of therapeutic strategy. Among the novel chemical entities being explored, spiro-indene compounds have emerged as a promising class of molecules with the potential to modulate critical cell death pathways.[1][2][3][4] However, realizing their therapeutic promise hinges on the rigorous and multi-faceted validation of their pro-apoptotic activity. This guide provides a comprehensive framework for researchers to design and execute robust experimental strategies to confirm and characterize the induction of apoptosis by spiro-indene compounds, comparing established methods and offering insights into data interpretation.
The Rationale: Why a Multi-Assay Approach is Non-Negotiable
Apoptosis is a dynamic and complex process characterized by a cascade of morphological and biochemical events.[5] Relying on a single assay can be misleading, as different methods capture distinct stages of this process. For instance, early apoptotic events like phosphatidylserine (PS) externalization precede later events like DNA fragmentation.[6][7] Furthermore, some assays may produce false positives; for example, the TUNEL assay can also label necrotic cells if not performed correctly.[8] Therefore, a combination of assays targeting different apoptotic hallmarks is essential for unequivocal validation.
Comparative Analysis of Key Apoptosis Detection Methodologies
Choosing the right combination of assays is critical. The following table compares the most widely used techniques for validating apoptosis induction, highlighting their principles, advantages, and limitations in the context of characterizing spiro-indene compounds.
Assay
Principle
Stage of Apoptosis Detected
Advantages
Limitations
Annexin V/Propidium Iodide (PI) Staining
Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[9] PI is a fluorescent dye that stains the DNA of cells with compromised membranes.
Early (Annexin V positive, PI negative) to late (Annexin V positive, PI positive)
Quantitative at a single-cell level via flow cytometry.[10] Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Adherent cells require gentle detachment to maintain membrane integrity.[9] PS externalization can also occur in non-apoptotic contexts.[11]
Caspase Activity Assays
Measures the activity of caspases, the key executioner enzymes of apoptosis.[12][13][14] Fluorometric or colorimetric assays use specific peptide substrates that release a detectable signal upon cleavage by active caspases.[12][14]
Mid-stage
Highly sensitive and can be adapted for high-throughput screening.[12] Specific assays are available for initiator (e.g., Caspase-8, -9) and executioner (e.g., Caspase-3, -7) caspases, allowing for pathway elucidation.[13][15]
Caspase activation can be transient and may not always lead to cell death.[11] Substrate specificity can overlap between different caspases.[15]
TUNEL Assay
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.[8][16][17][18][19]
Late-stage
Can be used on fixed cells and tissue sections.[17] Provides spatial information within a tissue context.[18]
Can also label cells with DNA damage from other sources, including necrosis.[8] Less suitable for high-throughput applications.[19]
Western Blotting for Apoptotic Markers
Detects changes in the expression levels and cleavage of key proteins involved in apoptosis, such as the Bcl-2 family (Bcl-2, Bax) and PARP.[20][21]
Early to late, depending on the marker
Provides information on the specific signaling pathways involved (e.g., intrinsic vs. extrinsic).[21] Can confirm the activation of specific caspases through the detection of cleaved substrates like PARP.[20]
Less quantitative than flow cytometry-based methods. Requires specific antibodies and can be time-consuming.
Experimental Workflow for Validating Apoptosis Induction
A logical and sequential workflow is crucial for building a compelling case for apoptosis induction by a novel compound. The following diagram illustrates a recommended experimental pipeline.
Caption: A stepwise workflow for validating apoptosis induction.
Delving Deeper: Unraveling the Apoptotic Pathway
Many spiro-indene and related spiro-oxindole compounds have been shown to induce apoptosis by modulating key signaling pathways, such as the p53-MDM2 interaction or by affecting the balance of pro- and anti-apoptotic Bcl-2 family proteins.[22][23][24] A plausible mechanism of action for a novel spiro-indene compound could involve the activation of the intrinsic (mitochondrial) apoptotic pathway.
Caption: The intrinsic apoptotic pathway potentially activated by spiro-indene compounds.
Detailed Experimental Protocols
1. Annexin V-FITC/PI Staining for Flow Cytometry
This protocol is adapted from established methods to provide a robust framework for quantifying apoptotic cells.[10][25][26]
Seed and treat cells with the spiro-indene compound at various concentrations for the desired time. Include untreated and positive controls (e.g., staurosporine-treated cells).[9]
Harvest cells. For adherent cells, gently detach using a non-enzymatic cell dissociation solution to maintain membrane integrity.[9]
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[9]
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[26]
Gently vortex and incubate for 15 minutes at room temperature in the dark.[25]
Treat cells as described above and lyse them in RIPA buffer.
Quantify protein concentration using a BCA assay.
Denature equal amounts of protein by boiling in Laemmli buffer.
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Analyze the band intensities, often by calculating the Bax/Bcl-2 ratio, to assess the pro-apoptotic shift.[27]
Data Presentation: A Comparative Look
To illustrate the type of data generated, the following table presents hypothetical results comparing a novel spiro-indene compound to a standard apoptosis inducer, staurosporine.
Treatment
% Apoptotic Cells (Annexin V+/PI-)
Relative Caspase-3/7 Activity
Bax/Bcl-2 Ratio (Western Blot)
% TUNEL Positive Cells
Vehicle Control
5.2 ± 1.1
1.0 ± 0.2
0.8 ± 0.1
2.1 ± 0.5
Spiro-indene Cmpd (1 µM)
45.8 ± 3.5
4.2 ± 0.6
3.5 ± 0.4
38.7 ± 2.9
Staurosporine (1 µM)
62.1 ± 4.2
5.8 ± 0.7
4.1 ± 0.5
55.4 ± 3.8
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The validation of apoptosis induction by spiro-indene compounds requires a meticulous and multi-pronged approach. By combining techniques that probe different facets of the apoptotic process, from early membrane changes to late-stage DNA fragmentation and the underlying molecular machinery, researchers can build a robust and compelling body of evidence. This comprehensive validation is not merely a checklist of experiments but a critical step in understanding the mechanism of action and ultimately advancing these promising compounds through the drug development pipeline.
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
Thayyullathil, F., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. [Link]
DAWINBIO. Annexin V staining protocol for apoptosis. [Link]
ResearchGate. Western blotting for determination of Bax:Bcl-2 ratio... [Link]
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
Beck, W. T., et al. (1997). Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines. International Journal of Cancer, 72(4), 656-662. [Link]
Tang, H. L., et al. (2020). Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies?. International Journal of Molecular Sciences, 21(23), 9143. [Link]
Darzynkiewicz, Z., et al. (2002). Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis. Cytometry, 47(1), 1-10. [Link]
Fraga, B. M., et al. (2010). Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. Bioorganic & Medicinal Chemistry, 18(4), 1495-1503. [Link]
Sharma, A., et al. (2015). Expression of Pro-Apoptotic Bax and Anti-Apoptotic Bcl-2 Proteins in Human Retinoblastoma. Clinical & Experimental Ophthalmology, 43(1), 61-68. [Link]
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